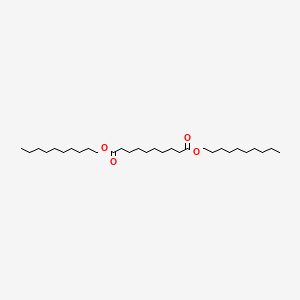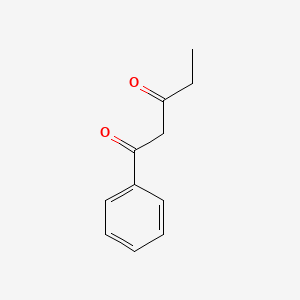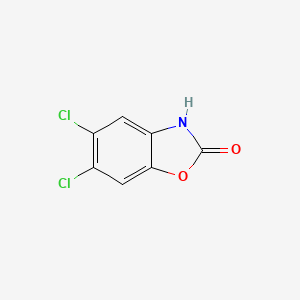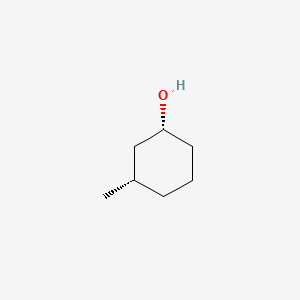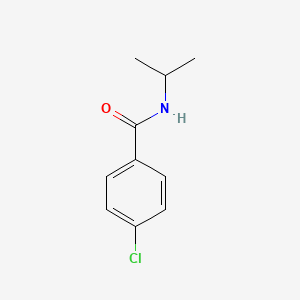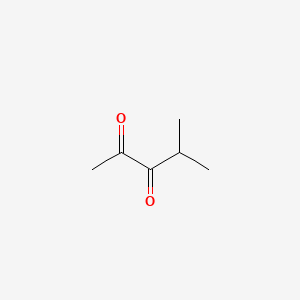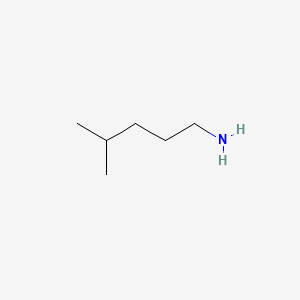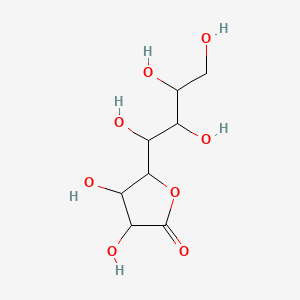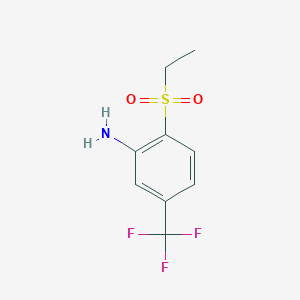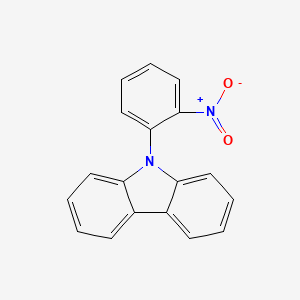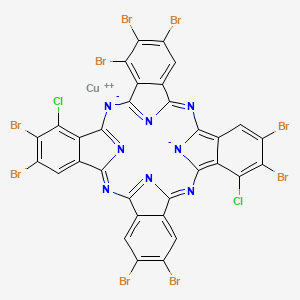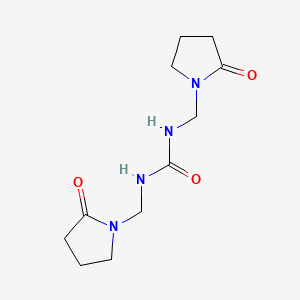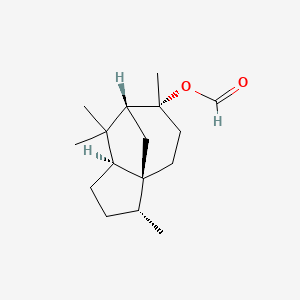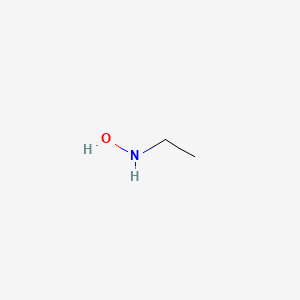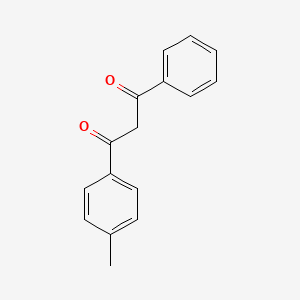
1-(4-Methylphenyl)-3-phenylpropane-1,3-dione
Descripción general
Descripción
1-(4-Methylphenyl)-3-phenylpropane-1,3-dione, also known as MDPK or Methylone, is a synthetic cathinone that belongs to the phenethylamine and amphetamine classes of drugs. It was first synthesized in the 1990s as a potential alternative to MDMA (Ecstasy) due to its similar psychoactive effects. Methylone has gained popularity as a recreational drug and has been classified as a Schedule I controlled substance in the United States.
Aplicaciones Científicas De Investigación
Organic Synthesis and Mechanistic Studies
Reaction with Urea and Derivatives
In the study of reactions between urea derivatives and β-diketones, "1-(4-Methylphenyl)-3-phenylpropane-1,3-dione" analogs participate in complex formation, leading to insights into reaction mechanisms and intermediate stability (Butler, Hussain, & Leitch, 1980).
Structural and Conformational Analysis
X-ray crystallography studies have been conducted to understand the structural and conformational preferences of β-diketones, providing valuable data for the design of new organic compounds (Emsley, Freeman, Hursthouse, & Bates, 1987).
Photophysical and Materials Science Applications
Europium (III) Complexes for Fluorescent Applications
Research into the preparation of europium (III) complexes with β-diketone ligands, including derivatives of "1-(4-Methylphenyl)-3-phenylpropane-1,3-dione," has shown promising applications in fluorescence-based materials. These complexes exhibit characteristic emission bands and high thermal stability, suggesting potential use in optoelectronic devices (Wang, Zheng, Fan, Zheng, & Wei, 2012).
Photocyclization to Flavones
Photocyclization studies of halogen-substituted derivatives have demonstrated the ability to selectively produce flavones, a class of organic compounds with various biological and photophysical properties. This research highlights the versatility of β-diketones in synthesizing complex organic structures through photochemical reactions (Košmrlj & Šket, 2007).
Inhibition Studies
Corrosion Inhibition
Derivatives of "1-(4-Methylphenyl)-3-phenylpropane-1,3-dione" have been explored as inhibitors for the corrosion of carbon steel in hydrochloric acid medium. These studies contribute to the development of new materials for corrosion protection in industrial applications (Zarrouk et al., 2015).
Glycolic Acid Oxidase Inhibition
Research into the inhibition of glycolic acid oxidase by derivatives highlights the potential therapeutic applications of β-diketones in treating conditions related to oxalate overproduction (Rooney et al., 1983).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-phenylpropane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-12-7-9-14(10-8-12)16(18)11-15(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJSOXKGXZRQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354755 | |
| Record name | 1-(4-methylphenyl)-3-phenylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-phenylpropane-1,3-dione | |
CAS RN |
25855-99-6 | |
| Record name | 1-(4-methylphenyl)-3-phenylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


